2-Chloro-N6-(2-hydroxyethyl)adenosine
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Overview
Description
2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N6-(2-hydroxyethyl)adenosine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adenosine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the hydroxyethyl group .
Scientific Research Applications
2-Chloro-N6-(2-hydroxyethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting indolent lymphoid malignancies.
Mechanism of Action
The mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, including the inhibition of enzymes involved in DNA replication and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound of 2-Chloro-N6-(2-hydroxyethyl)adenosine.
Cordycepin: Another adenosine analog with similar biological activities.
Fludarabine: A purine nucleoside analog used in the treatment of certain types of cancer.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further research and development in anticancer therapies .
Properties
Molecular Formula |
C12H16ClN5O5 |
---|---|
Molecular Weight |
345.74 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7+,8?,11-/m1/s1 |
InChI Key |
RDZDHAJEWMXENA-INWNYVOZSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)Cl)NCCO |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO |
Origin of Product |
United States |
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